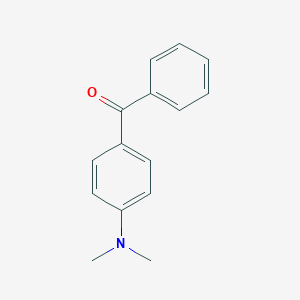

4-(Dimethylamino)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28935. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUGBYXJXMVRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060188 | |

| Record name | Methanone, [4-(dimethylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-44-9 | |

| Record name | 4-(Dimethylamino)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dimethylaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(DIMETHYLAMINO)BENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(DIMETHYLAMINO)BENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [4-(dimethylamino)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4-(dimethylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8988HD9YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Dimethylamino)benzophenone synthesis via Friedel-Crafts acylation

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzophenone via Friedel-Crafts Acylation

Introduction

This compound is an organic compound characterized by a benzophenone (B1666685) core with a dimethylamino group at the para position of one phenyl ring. This compound is a crucial intermediate and photosensitizer in various chemical processes, including in the synthesis of dyes and pigments and in photochemical applications due to its ability to absorb UV light.[1] One of the most fundamental and widely employed methods for its synthesis is the Friedel-Crafts acylation of N,N-dimethylaniline with benzoyl chloride.

This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and quantitative data from related reactions. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring. The synthesis of this compound proceeds via this mechanism in three primary stages:

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with benzoyl chloride. The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[2][3]

-

Electrophilic Attack: The electron-rich π-system of the N,N-dimethylaniline ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The powerful electron-donating dimethylamino group is a strong activating group and an ortho, para-director. However, due to significant steric hindrance at the ortho positions from the dimethylamino group, the acylation occurs almost exclusively at the para position. This attack transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Product Formation: In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first stage, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the this compound product. The product, a ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] Consequently, a stoichiometric amount of the catalyst is required. This complex is then hydrolyzed during an aqueous workup step to liberate the final product.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following section provides a representative methodology for the synthesis of this compound. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials

-

N,N-Dimethylaniline

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or carbon disulfide)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Round-bottom flask, three-necked

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping/addition funnel

-

Gas outlet tube and acid trap (e.g., bubbler with dilute NaOH)

-

Separatory funnel

Procedure

-

Reaction Setup: Assemble a clean, oven-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Fit the top of the condenser with a gas outlet tube directed to a trap to neutralize the evolved HCl gas.[4] Ensure the system is protected from atmospheric moisture.

-

Reagent Charging: In the flask, place N,N-dimethylaniline (1.0 eq) and the anhydrous solvent (e.g., DCM). Cool the flask to 0-5°C using an ice-water bath.

-

Catalyst Addition: With vigorous stirring, add anhydrous aluminum chloride (approx. 1.2 eq) to the flask in portions, ensuring the temperature does not rise significantly.

-

Acylating Agent Addition: Add benzoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes.[5] Maintain the temperature at 0-5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing a mixture of crushed ice and concentrated HCl.[5] This step is highly exothermic and will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of the organic solvent (DCM).[5]

-

Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5][6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[6][7]

Caption: Experimental workflow for synthesis.

Data Presentation

The efficiency of Friedel-Crafts acylation is sensitive to the substrate's reactivity, catalyst choice, and reaction conditions. The following table summarizes quantitative data for the synthesis of various benzophenone derivatives to provide a comparative context.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Toluene | p-Toluoyl Chloride | AlCl₃ | Toluene | N/A | N/A | 43.7 | [8] |

| Bromobenzene | Benzoyl Chloride | AlCl₃ | Excess Bromobenzene | N/A | N/A | 54.3 | [8] |

| Toluene | Benzoyl Chloride | AlCl₃ | Toluene | N/A | N/A | 70.6 | [8] |

| Fluorobenzene | 4-Chlorobenzoyl Chloride | AlCl₃ | N/A | N/A | N/A | 67.4 | [8] |

| Benzene | Carbon Tetrachloride* | AlCl₃-DMF | CCl₄ | N/A | N/A | 80-89 | [9] |

| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 h | ~100 | [10] |

Note: This reaction is a Friedel-Crafts alkylation followed by in-situ hydrolysis to form the ketone.

Safety and Handling

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.

-

Benzoyl Chloride: A lachrymator (induces tearing) and is corrosive. Always handle in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Carbon disulfide is highly flammable and toxic. Use appropriate engineering controls and PPE.

-

Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive and toxic HCl gas. The reaction must be performed in a fume hood with an acid gas trap.

Conclusion

The Friedel-Crafts acylation of N,N-dimethylaniline provides a reliable and direct route to this compound. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid and the directing effects of the dimethylamino group, is essential for optimizing reaction conditions. Careful execution of the experimental protocol, especially the anhydrous conditions and the quenching procedure, is critical for achieving a high yield and purity of the final product. This method remains a cornerstone of aromatic ketone synthesis and is a valuable tool for professionals in chemical and pharmaceutical development.

References

- 1. Buy this compound | 530-44-9 [smolecule.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 8. Experimental Chemistry II [sites.science.oregonstate.edu]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 10. pcliv.ac.uk [pcliv.ac.uk]

An In-depth Technical Guide to the Spectroscopic Properties of 4-(Dimethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzophenone (DMABP), a derivative of benzophenone (B1666685), is a compound of significant interest in various scientific and industrial fields, including photochemistry, polymer science, and as a potential pharmacophore in drug design. Its unique electronic structure, characterized by an electron-donating dimethylamino group and a carbonyl chromophore, gives rise to distinct spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of DMABP, including its UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and further investigation of these properties.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. All quantitative data is presented in structured tables for ease of comparison and reference.

UV-Vis Absorption Spectroscopy

This compound exhibits strong absorption in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the benzophenone core, significantly influenced by the electron-donating dimethylamino group. The position and intensity of the absorption bands are sensitive to solvent polarity.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Methanol | 338 | Data not available |

| Ethanol | 340 | Data not available |

| Acetonitrile | 335 | Data not available |

| Cyclohexane | 328 | Data not available |

Fluorescence Spectroscopy

The fluorescence properties of this compound are characterized by its emission spectrum and quantum yield, which are also highly dependent on the solvent environment. The intramolecular charge transfer (ICT) character of the excited state often leads to significant solvatochromism.

| Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available |

Note: Specific fluorescence emission maxima and quantum yields for this compound in various solvents were not found in the surveyed literature. However, related compounds like 4-(Dimethylamino)benzonitrile (DMABN) exhibit dual fluorescence in polar solvents, a phenomenon that could potentially be observed for DMABP as well and warrants further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 4H | Aromatic protons (benzoyl ring) |

| 7.55 - 7.45 | m | 3H | Aromatic protons (benzoyl ring) |

| 6.75 - 6.65 | d | 2H | Aromatic protons (dimethylaminophenyl ring, ortho to N(CH₃)₂) |

| 3.06 | s | 6H | Methyl protons (-N(CH₃)₂) |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| 195.5 | C=O |

| 152.9 | C-N |

| 138.3 | Quaternary C (benzoyl ring) |

| 132.3 | Aromatic CH (benzoyl ring) |

| 131.2 | Aromatic CH (dimethylaminophenyl ring) |

| 129.5 | Aromatic CH (benzoyl ring) |

| 128.0 | Aromatic CH (benzoyl ring) |

| 125.1 | Quaternary C (dimethylaminophenyl ring) |

| 110.8 | Aromatic CH (dimethylaminophenyl ring) |

| 40.0 | -N(CH₃)₂ |

Note: Specific ¹³C NMR chemical shifts are compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic vibrational modes of its functional groups. The spectrum is typically recorded as a KBr pellet.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (methyl) |

| ~1640 | C=O stretch (ketone) |

| ~1590 | C=C stretch (aromatic) |

| ~1360 | C-N stretch |

| ~1230 | C-H in-plane bend |

| ~820 | C-H out-of-plane bend (p-disubstituted ring) |

Note: These are approximate peak positions. For a detailed analysis, refer to the actual spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 225 | 70.9 | [M]⁺ (Molecular Ion) |

| 224 | 12.9 | [M-H]⁺ |

| 148 | 100.0 | [M - C₆H₅CO]⁺ |

| 105 | 10.6 | [C₆H₅CO]⁺ |

| 77 | 14.1 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and standardization of measurements.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, cyclohexane)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of DMABP and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) and relative fluorescence quantum yield (Φf) of this compound.

Materials:

-

This compound

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

-

Volumetric flasks

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the DMABP sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Set the excitation wavelength (typically the λmax from the UV-Vis spectrum) and scan the emission spectrum over an appropriate range.

-

Record Spectra: Record the fluorescence emission spectrum of the solvent blank, the standard solution, and the sample solution.

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φs) using the following equation: Φs = Φr * (As / Ar) * (Is / Ir) * (ns² / nr²) where Φr is the quantum yield of the reference, A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the DMABP sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of DMABP (1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of DMABP in a volatile solvent.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC will separate the components of the sample, and the DMABP will elute at a specific retention time.

-

The eluted compound will then be introduced into the mass spectrometer.

-

The most common ionization technique is Electron Ionization (EI), which will cause the molecule to fragment.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z), and a detector will record the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (corresponding to the molecular weight of the compound) and various fragment ion peaks, which can be used to deduce the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Logical Relationships

While DMABP is not directly involved in biological signaling pathways in the traditional sense, its photophysical properties can be conceptualized as a "signaling" process where the input of light energy leads to a measurable spectroscopic output. This relationship is crucial for its applications as a photosensitizer or in photo-curable materials.

Caption: Jablonski diagram illustrating the photophysical pathways of DMABP upon light absorption.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound, supported by experimental protocols and visual workflows. The presented data highlights the influence of the compound's electronic structure on its interaction with electromagnetic radiation. While a significant amount of qualitative and some quantitative data is available, further research is encouraged to fill the existing gaps, particularly concerning the solvent-dependent molar absorptivity and fluorescence quantum yields. A comprehensive understanding of these properties is essential for the effective application of DMABP in research and development across various scientific disciplines.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of 4-(Dimethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)benzophenone (DMABP) is an aromatic ketone of significant interest in photochemistry and photobiology, primarily utilized as a Type II photoinitiator in polymerization processes and as a molecular probe to study solvent effects and excited-state dynamics. Its photophysical behavior is characterized by a complex interplay of electronic states, including locally excited (LE), intramolecular charge transfer (ICT), and twisted intramolecular charge transfer (TICT) states. This technical guide provides a comprehensive overview of the photochemical and photophysical properties of DMABP, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its excited-state deactivation pathways. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the precise understanding and application of photosensitive molecules are paramount.

Introduction

This compound (DMABP) is a derivative of benzophenone (B1666685) containing an electron-donating dimethylamino group at the para position of one of the phenyl rings. This substitution significantly influences its electronic structure and, consequently, its interaction with light. Upon absorption of ultraviolet (UV) radiation, DMABP is promoted to an excited singlet state, from which it can undergo various photophysical and photochemical processes. The nature and efficiency of these processes are highly dependent on the surrounding environment, particularly the polarity of the solvent.

The primary interest in DMABP stems from its application as a photoinitiator, where its excited triplet state can initiate polymerization reactions.[1] Furthermore, its pronounced solvatochromism, the change in its absorption and emission spectra with solvent polarity, makes it an excellent probe for studying molecular microenvironments. The molecule's excited-state dynamics involve transitions between different electronic configurations, making it a model compound for investigating intramolecular charge transfer phenomena.[2]

Physicochemical Properties

DMABP is a crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 530-44-9 | [3] |

| Molecular Formula | C₁₅H₁₅NO | [3] |

| Molecular Weight | 225.29 g/mol | [3] |

| Melting Point | 88-90 °C | [3] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Solubility | Soluble in various organic solvents |

Photophysical Properties

The photophysical properties of DMABP are intricately linked to the polarity of its environment. The presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group leads to a significant intramolecular charge transfer character in the excited state.[2]

Absorption and Emission Spectra

Upon excitation, DMABP exhibits a broad absorption band in the UV region. The position of the absorption maximum (λabs) shows a bathochromic (red) shift with increasing solvent polarity, which is indicative of the stabilization of the polar ground state in more polar solvents.

The fluorescence emission of DMABP is particularly sensitive to the solvent environment and often displays "dual-fluorescence" characteristics.[2] This phenomenon is attributed to the emission from two distinct excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. In nonpolar solvents, emission primarily occurs from the LE state. In polar aprotic solvents, the emission is dominated by the stabilized TICT state, which is formed by the twisting of the dimethylaminophenyl group relative to the benzoyl group in the excited state. In protic solvents like alcohols, the TICT state's fluorescence is often quenched due to strong intermolecular hydrogen bonding, and the emission is predominantly from the LE state.[2]

The following table summarizes the available photophysical data for DMABP in a selection of solvents with varying polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) (ps) |

| Cyclohexane | 2.02 | ~330 | ~380 | - | - |

| Toluene | 2.38 | ~335 | ~480 | - | - |

| Acetonitrile (B52724) | 37.5 | ~345 | ~520 | - | τ₁: 0.2-0.5, τ₂: 0.2-5, τ₃: 5-900[2] |

| Methanol | 32.7 | ~340 | ~400 | - | - |

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical properties of this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

This compound (DMABP)

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile)

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Calibrated volumetric flasks and micropipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DMABP in the desired solvent.

-

Prepare a series of dilutions of the DMABP stock solution to obtain solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Prepare a solution of the quantum yield standard in its specified solvent with an absorbance in the same range as the sample solutions at the same excitation wavelength.

-

-

UV-Vis Absorption Measurements:

-

Record the absorption spectra of all prepared solutions using the UV-Vis spectrophotometer.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Emission Measurements:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra of the solvent blank, the DMABP solutions, and the standard solution.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Correct the integrated intensity for the solvent background.

-

Plot the integrated fluorescence intensity versus the absorbance for the DMABP solutions and the standard solution. The plot should be linear in the low absorbance range.

-

Calculate the slope (gradient) of the linear fit for both the sample and the standard.

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (ηsample² / ηstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

-

Measurement of Excited State Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)

-

Constant fraction discriminator (CFD)

-

Time-to-amplitude converter (TAC)

-

Multichannel analyzer (MCA)

Procedure:

-

Instrument Setup and Calibration:

-

Warm up the light source and detector to ensure stable operation.

-

Select an appropriate excitation wavelength for DMABP.

-

Calibrate the time axis of the TCSPC system using a reference compound with a known, short lifetime or by measuring the instrument response function (IRF).

-

-

Sample Preparation:

-

Prepare a dilute solution of DMABP in the desired solvent to avoid aggregation and re-absorption effects. The absorbance at the excitation wavelength should typically be less than 0.1.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The detector registers the arrival of single emitted photons.

-

The TAC measures the time difference between the excitation pulse (start signal) and the arrival of the fluorescence photon (stop signal).

-

The MCA builds a histogram of the arrival times of the photons.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time response of the instrument itself.

-

-

Data Analysis:

-

The collected fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions, taking the measured IRF into account.

-

The fitting procedure will yield the excited state lifetime(s) (τ) and their relative amplitudes. For DMABP, a multi-exponential decay is often observed, reflecting the complex excited-state dynamics.

-

Visualization of Photophysical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key photophysical processes of DMABP and the experimental workflows for its characterization.

Caption: Photophysical deactivation pathways of this compound.

References

Unraveling the Photophysics of 4-(Dimethylamino)benzophenone: A Technical Guide to its Quantum Yield in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantum Yield of Aminobenzophenones

Quantitative fluorescence quantum yield data for 4-(Dimethylamino)benzophenone is sparse in published literature. However, data for the closely related compound, 4-Aminobenzophenone, provides a valuable reference point, illustrating the typically low quantum efficiency of this class of compounds. The quantum yield for various benzophenone-based derivatives in solution generally falls within a range of 3% to 15.3%.

| Compound | Substituent (para-position) | Quantum Yield (Φf) | Solvent |

| 4-Aminobenzophenone | -NH₂ | ~0.01 | Not Specified |

Note: The quantum yield is a dimensionless quantity representing the ratio of photons emitted to photons absorbed.

The Governing Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The low fluorescence quantum yield of this compound, and its strong dependence on the solvent environment, is rationalized by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule can exist in two distinct excited states: a locally excited (LE) state and a charge-transfer (CT) state.

-

Locally Excited (LE) State: In this state, the excitation is largely confined to the benzophenone (B1666685) moiety. The geometry of the molecule in the LE state is relatively planar, and it is emissive, meaning it can relax to the ground state by emitting a photon (fluorescence). The LE state is preferentially populated in nonpolar solvents.

-

Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state, where the dimethylamino group twists relative to the benzoyl group. This twisting facilitates a significant transfer of electron density from the electron-donating dimethylamino group to the electron-accepting benzophenone core, forming a highly polar, charge-separated TICT state. This state is either non-emissive or very weakly emissive and provides a rapid non-radiative decay pathway to the ground state, thus quenching the fluorescence and resulting in a low quantum yield.

The interplay between the LE and TICT states is highly sensitive to the polarity and viscosity of the solvent. Polar solvents stabilize the charge-separated TICT state, favoring this non-radiative decay pathway and leading to a lower quantum yield. In contrast, nonpolar or highly viscous environments can hinder the formation of the twisted TICT state, leading to a relatively higher (though still generally low) quantum yield from the LE state.

Figure 1. Jablonski diagram illustrating the TICT mechanism.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φf) of a compound is determined relative to a standard with a known quantum yield. The most common method is the comparative method.

Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a test sample by comparing its fluorescence intensity to that of a standard of known quantum yield.

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (spectroscopic grade)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

This compound

Methodology:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the standard and the test compound (this compound) in the chosen solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorption Spectra Measurement:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the standard and the test sample.

-

-

Fluorescence Spectra Measurement:

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., excitation and emission slit widths).

-

The emission should be recorded over the entire fluorescence range of the compound.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the test sample.

-

The quantum yield of the test sample (Φ_test) is calculated using the following equation:

Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test / n_std)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts "test" and "std" refer to the test sample and the standard, respectively.

-

-

Graphical Method for Improved Accuracy:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

-

The slopes of the resulting linear plots (Gradient) are used in the calculation:

Φ_test = Φ_std * (Gradient_test / Gradient_std) * (n_test / n_std)²

-

Figure 2. Experimental workflow for quantum yield determination.

Conclusion

This compound presents a fascinating case study in molecular photophysics, where its fluorescence quantum yield is intricately linked to its molecular conformation and the surrounding solvent environment. The prevalence of the non-emissive TICT state in polar solvents explains its generally low quantum yield. For researchers and professionals in drug development and materials science, a thorough understanding of this TICT phenomenon is paramount for designing and utilizing benzophenone-based systems effectively. While specific quantitative data remains elusive, the principles outlined in this guide, coupled with the detailed experimental protocols, provide a robust framework for the investigation and application of this compound and related compounds. The provided methodologies will enable the acquisition of precise quantum yield data tailored to specific experimental conditions and solvent systems.

4-(Dimethylamino)benzophenone CAS number and chemical properties

An In-depth Technical Guide to 4-(Dimethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in photochemistry, polymer science, and as a synthetic intermediate. This document details its chemical properties, synthesis and purification protocols, and discusses its role as a photoinitiator.

Chemical Identity and Properties

This compound, also known as p-Benzoyl-N,N-dimethylaniline, is a substituted aromatic ketone. Its key identifiers and chemical properties are summarized below.

CAS Number: 530-44-9[1][2][3][4][5]

Synonyms: 4-Benzoyl-N,N-dimethylaniline, p-(Dimethylamino)benzophenone, Michler's ketone[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | [1][2][3] |

| Molecular Weight | 225.29 g/mol | [1][2][4] |

| Appearance | White to light yellow or green crystalline powder | [2][3] |

| Melting Point | 88-92 °C | [1][2] |

| Boiling Point | 250 °C at 15 mmHg | [1][2] |

| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and methanol | [1] |

| pKa | 2.12 ± 0.12 (Predicted) | [1] |

| LogP | 2.98360 | [6] |

Spectroscopic Data

| Spectrum Type | Notable Characteristics |

| ¹H NMR | Spectra available, indicative of the aromatic and methyl protons. |

| ¹³C NMR | Spectra available, showing characteristic peaks for the carbonyl and aromatic carbons. |

| Infrared (IR) | KBr pellet spectra available, showing key functional group absorptions. |

| UV-Visible | UV absorption is crucial for its photoinitiator function. |

| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation.[6] |

Synthesis and Purification Protocols

This compound can be synthesized through various methods, with Friedel-Crafts acylation and palladium-catalyzed cross-coupling being common approaches.

Synthesis via Friedel-Crafts Type Reaction

A common method for the synthesis of this compound involves the reaction of N,N-dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst, or with benzanilide (B160483) and phosphorus oxychloride.[3] A detailed protocol adapted from a similar synthesis is provided below.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, mix 2.5 moles of dry, powdered benzanilide, 8.5 moles of technical grade N,N-dimethylaniline, and 3.4 moles of phosphorus oxychloride.[7]

-

Initiation: Gently warm the flask in a water bath. An exothermic reaction should commence. Immediately cool the flask to maintain the temperature at or below 125°C.[7]

-

Reaction Completion: Once the initial exothermic reaction subsides, heat the mixture in a boiling water bath for approximately three hours.[7]

-

Hydrolysis: Cool the reaction mixture to about 50°C and slowly pour it into 2.5 liters of warm (50-80°C) dilute hydrochloric acid. Stir until hydrolysis is complete, which should result in a homogeneous solution.[7]

-

Precipitation: Add approximately 8 liters of water to precipitate the product. The initially milky solution will deposit sandy, light green crystals.[7]

-

Isolation: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with water, press as dry as possible, and air dry. The melting point of the crude product should be around 88-90°C.[7]

Synthesis via Palladium-Catalyzed Cross-Coupling

A more modern and efficient method involves a palladium-catalyzed reaction.

Experimental Protocol: [2]

-

Reagent Preparation: To a Schlenk flask, add the starting alcohol (1 mmol), potassium hydroxide (B78521) (3.0 mmol), and the palladium catalyst (e.g., 10 mol% Pd on activated carbon).[2]

-

Solvent Degassing: In a separate Schlenk flask, degas the solvent mixture (Methanol:Water = 5:1 v/v, 6.0 mL) using the freeze-pump-thaw method and purge with an inert gas like argon.[2]

-

Reaction Execution: Transfer the degassed solvent to the reaction flask. Add chlorobenzene (B131634) (3.0 mmol) via syringe and maintain the reaction under an argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, filter off the Pd/C catalyst using celite and remove the solvent by rotary evaporation. Add a brine solution to the residue and extract the product with methylene (B1212753) chloride.[2]

-

Purification: Dry the combined organic layers with anhydrous magnesium sulfate (B86663) and concentrate using rotary evaporation. Purify the crude product via column chromatography using a hexane/EtOAc eluent system.[2]

References

- 1. Buy this compound | 530-44-9 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C15H15NO | CID 10737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(530-44-9) 1H NMR spectrum [chemicalbook.com]

- 5. mzCloud – 4 Dimethylamino benzophenone [mzcloud.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzophenone, a compound of interest in various chemical and pharmaceutical research fields. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation development. This document compiles available solubility data, details experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Introduction

This compound (DMABP), with the chemical formula C₁₅H₁₅NO, is a substituted aromatic ketone. Its molecular structure, featuring a polar dimethylamino group and a larger nonpolar benzophenone (B1666685) backbone, results in a nuanced solubility profile across different organic solvents. Accurate solubility data is essential for optimizing its use in organic synthesis, as a photosensitizer, and as a potential intermediate in the development of new chemical entities. This guide aims to provide a foundational understanding of its solubility characteristics.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights. The following tables summarize the available information.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble[1] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1] | Not Specified |

Note: The term "slightly soluble" is a qualitative descriptor and does not provide a precise concentration. Experimental determination is recommended for specific applications.

For comparative purposes, the solubility of the parent compound, benzophenone, and a related compound, 4,4'-Bis(dimethylamino)benzophenone, are presented below. The additional dimethylamino group in 4,4'-Bis(dimethylamino)benzophenone and the lack of one in benzophenone will influence solubility, so this data should be used as a general guide only.

Table 2: Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Benzophenone | Ethanol | Soluble[2] | Not Specified |

| Benzophenone | Acetone | Soluble[2] | Not Specified |

| Benzophenone | Chloroform | Soluble[2] | Not Specified |

| Benzophenone | Benzene | Soluble[2] | Not Specified |

| 4,4'-Bis(dimethylamino)benzophenone | Chloroform | Soluble | Not Specified |

| 4,4'-Bis(dimethylamino)benzophenone | Dichlorobenzene | Soluble | Not Specified |

| 4,4'-Bis(dimethylamino)benzophenone | Water | 0.4 g/L[3] | Not Specified |

| 4,4'-Bis(dimethylamino)benzophenone | Alcohol | Soluble[4] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the common "shake-flask" method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a stirrer. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry Example):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Data Presentation:

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Key factors influencing the solubility of this compound.

References

- 1. 530-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Disposal of 4-(Dimethylamino)benzophenone in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of 4-(Dimethylamino)benzophenone in a laboratory environment. The information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a light-sensitive aromatic ketone. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Synonyms | 4-Benzoyl-N,N-dimethylaniline, p-Benzoyl-N,N-dimethylaniline | |

| CAS Number | 530-44-9 | |

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.29 g/mol | |

| Appearance | Yellow to yellow-green crystalline powder | |

| Melting Point | 88-90 °C | |

| Boiling Point | 250 °C at 15 mmHg | |

| Solubility | Insoluble in water. Soluble in alcohol, ether, pyrimidine, and benzene. | [1] |

| Stability | Stable under normal conditions. Light-sensitive. | [2] |

Toxicological Information and Hazard Identification

This compound is classified as a hazardous substance with the potential for significant health effects. Its hazard classifications and toxicological data are summarized below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source:

Carcinogenicity and Genotoxicity

4,4'-bis(Dimethylamino)benzophenone, a closely related compound also known as Michler's ketone, is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals.[1][3] Studies by the National Toxicology Program (NTP) found that dietary administration of Michler's ketone was associated with increased incidences of hepatocellular carcinomas in rats and mice, and hemangiosarcomas in male mice.[1][4][5]

The genotoxic potential of benzophenone (B1666685) and its derivatives has been investigated. While some studies on benzophenone itself did not show umu gene expression induction in Salmonella typhimurium TA1535/pSK1002 without metabolic activation, other research indicates that benzophenone and its metabolites can be bioactivated by human cytochrome P450 enzymes, suggesting a genotoxic risk to humans.

Potential Signaling Pathways in Toxicity

While specific signaling pathways for this compound are not extensively documented, the mechanisms of toxicity for genotoxic agents and aromatic amines provide a likely framework. Genotoxic stress is known to activate complex cellular signaling networks to sense and respond to DNA damage.[6]

Aromatic amines are often metabolized to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.[7] The N-oxidation of the amino group to form aryl-N-hydroxylamines is a key activation step.[1]

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[2][8]

-

Ventilation: Ensure adequate general laboratory ventilation.[2]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

| PPE Category | Item | Specification |

| Eye and Face Protection | Safety Glasses | With side shields, meeting ANSI Z87.1 or European Standard EN166.[9] |

| Face Shield | Recommended when there is a risk of splashing or dust generation.[9] | |

| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[6][9] For prolonged or direct contact, double gloving or using a utility-grade glove over an exam glove is recommended.[6] |

| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned.[9] |

| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended if dust is generated or if exposure limits are exceeded.[9] |

| Footwear | Closed-toe Shoes | Shoes that cover the entire foot are mandatory.[9] |

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill Response

-

Minor Spill (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials as hazardous waste.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the immediate area.

-

Alert your institution's emergency response team.

-

Close the laboratory doors and post a warning sign.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.

-

Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.[11]

Experimental Protocols

The following are examples of experimental protocols involving related compounds or procedures relevant to the handling and reactivity of this compound. These are for illustrative purposes and must be adapted and approved according to your institution's safety guidelines.

Example Protocol: Friedel-Crafts Acylation for Synthesis of an Aromatic Ketone

This procedure is a general method for the synthesis of aromatic ketones and is analogous to a potential synthesis route for this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Acetyl chloride (or another acyl chloride)

-

Aromatic substrate (e.g., N,N-dimethylaniline)

-

Nitrogen or argon gas

-

Ice bath

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a nitrogen/argon inlet.

-

Suspend anhydrous aluminum chloride in methylene chloride in the flask and cool the mixture to 0 °C in an ice bath under an inert atmosphere.

-

Add a solution of the acyl chloride in methylene chloride to the dropping funnel and add it dropwise to the stirred suspension over 10-15 minutes.

-

Add a solution of the aromatic substrate in methylene chloride to the dropping funnel and add it dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization or column chromatography.

Adapted from[12]

Example Protocol: Photochemical Reduction of Benzophenone

This protocol demonstrates the photochemical reactivity of benzophenones.

Materials:

-

Benzophenone

-

2-Propanol (isopropyl alcohol)

-

Glacial acetic acid

-

Glass vial or flask

Procedure:

-

Dissolve benzophenone (e.g., 2 g) in 2-propanol (e.g., 10 mL) in a glass vial. Gentle warming may be necessary.[13]

-

Add one drop of glacial acetic acid.[13]

-

Fill the vial nearly to the top with 2-propanol, leaving only a small air bubble.[13]

-

Seal the vial tightly and wrap the cap with Parafilm.[13]

-

Expose the vial to direct sunlight for several days to a week.[14]

-

Crystals of benzopinacol (B1666686) will form. Collect the crystals by vacuum filtration and wash with cold 2-propanol.[14]

-

Air dry the crystals and determine the yield and melting point.[13]

Disclaimer: This guide is intended for informational purposes only and does not constitute professional safety advice. Always consult your institution's safety officer and the manufacturer's Safety Data Sheet before handling any chemical.

References

- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. americanchemistry.com [americanchemistry.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Abstract for TR-181 [ntp.niehs.nih.gov]

- 6. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

- 9. benchchem.com [benchchem.com]

- 10. research.wayne.edu [research.wayne.edu]

- 11. mdpi.com [mdpi.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 14. books.rsc.org [books.rsc.org]

A Comprehensive Guide to the Nomenclature of 4-(Dimethylamino)benzophenone for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the various synonyms, identifiers, and related nomenclature for the chemical compound 4-(Dimethylamino)benzophenone. Understanding the alternative names used in chemical literature is crucial for accurate literature searches, unambiguous communication, and effective sourcing of this compound for research and development purposes. This document also clarifies the distinction between this compound and the structurally related, yet distinct, compound commonly known as Michler's ketone.

Nomenclature and Synonyms

The compound with the systematic name [4-(dimethylamino)phenyl]-phenylmethanone is frequently referred to by a variety of synonyms in scientific publications, chemical supplier catalogs, and regulatory documents.[1][2] A comprehensive list of these names is provided below to aid in the identification and retrieval of information related to this molecule.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | [4-(dimethylamino)phenyl]-phenylmethanone | [1][2] |

| CAS Number | 530-44-9 | [1][2][3][4][5][6][7] |

| Common Synonyms | This compound | [1][2][3][5] |

| p-Dimethylaminobenzophenone | [2] | |

| 4-Benzoyl-N,N-dimethylaniline | [2][3][5][6] | |

| p-Benzoyl-N,N-dimethylaniline | [2][6] | |

| (4-(Dimethylamino)phenyl)(phenyl)methanone | [2] | |

| Methanone, [4-(dimethylamino)phenyl]phenyl- | [2][5][7] | |

| EINECS Number | 208-478-4 | [2][4] |

| UNII Number | G8988HD9YE | [2][5] |

| NSC Number | 15962, 28935 | [2] |

| InChI | InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3 | [1][2] |

| InChI Key | BEUGBYXJXMVRFO-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | [1][2] |

Distinction from Michler's Ketone

A frequent point of confusion in the chemical literature is the misidentification of this compound with Michler's ketone. It is critical to understand that these are two distinct chemical entities. Michler's ketone is the common name for 4,4'-bis(dimethylamino)benzophenone .[8][9][10][11][12][13][14] This compound possesses two dimethylamino groups, one on each of the phenyl rings of the benzophenone (B1666685) core structure.

Table 2: Comparison of this compound and Michler's Ketone

| Feature | This compound | Michler's Ketone (4,4'-bis(dimethylamino)benzophenone) |

| Chemical Formula | C15H15NO | C17H20N2O |

| Molecular Weight | 225.29 g/mol | 268.36 g/mol |

| CAS Number | 530-44-9 | 90-94-8 |

| Number of Dimethylamino Groups | One | Two |

| IUPAC Name | [4-(dimethylamino)phenyl]-phenylmethanone | bis[4-(dimethylamino)phenyl]methanone |

Experimental Data

While a comprehensive review of all experimental protocols is beyond the scope of this guide, a summary of key physical and chemical properties is provided for reference.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to slightly yellow crystalline powder | [1][3] |

| Melting Point | 88-92 °C | [3][5] |

| Boiling Point | 250 °C @ 15 mmHg | [3][5] |

| Water Solubility | Insoluble | [5] |

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the systematic name and the common synonyms for this compound, highlighting its key structural features.

Caption: Relationship between IUPAC name and common synonyms.

Workflow for Compound Identification

To unambiguously identify this compound in literature or databases, the following workflow is recommended.

Caption: Recommended workflow for accurate compound identification.

This guide serves as a foundational resource for professionals in the fields of chemical research and drug development. By providing a clear and concise summary of the nomenclature for this compound, it aims to facilitate more efficient and accurate scientific communication and research.

References

- 1. Buy this compound | 530-44-9 [smolecule.com]

- 2. This compound | C15H15NO | CID 10737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 530-44-9 [chemicalbook.com]

- 6. This compound 98 530-44-9 [sigmaaldrich.com]

- 7. 530-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Michlers Ketone - OEHHA [oehha.ca.gov]

- 10. 4,4'-Bis(dimethylamino)-benzophenone CAS 90-94-8 | 808125 [merckmillipore.com]

- 11. Michler's ketone - Wikipedia [en.wikipedia.org]

- 12. MICHLER'S KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Michler’s ketone | SIELC Technologies [sielc.com]

- 14. CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone [cymitquimica.com]

In-Depth Technical Guide: Thermal Stability and Melting Point of 4-(Dimethylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4-(Dimethylamino)benzophenone, a compound of significant interest in various scientific and industrial applications. This document summarizes available data on its melting point and thermal stability, details relevant experimental methodologies, and presents visual workflows for key analytical techniques.

Introduction

This compound, also known as 4-Benzoyl-N,N-dimethylaniline, is a versatile organic compound widely utilized as a photoinitiator in polymer chemistry, a UV absorber in cosmetics and coatings, and an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its performance and stability under thermal stress are critical parameters for its application in materials science and drug development, influencing formulation strategies, processing conditions, and product shelf-life.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | [2] |

| Molecular Weight | 225.29 g/mol | [3] |

| Appearance | Yellow to yellow-green crystalline powder | [4] |

| CAS Number | 530-44-9 | [3] |

Melting Point and Thermal Stability

Melting Point

The melting point of this compound consistently falls within a narrow range, indicating a high degree of purity for commercially available samples.

| Parameter | Temperature Range (°C) | References |

| Melting Point | 88 - 92 | [4] |

| 88 - 90 | [3][5] |

Thermal Stability